molecular formula C7H9N3O3S B15190884 Butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, methyl ester CAS No. 95454-29-8

Butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, methyl ester

Katalognummer: B15190884
CAS-Nummer: 95454-29-8
Molekulargewicht: 215.23 g/mol
InChI-Schlüssel: LUHLPOBPGGYQDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, methyl ester typically involves the reaction of butanoic acid derivatives with thiadiazole derivatives under specific conditions. One common method involves the reaction of 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid with methanol in the presence of a catalyst to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Analyse Chemischer Reaktionen

Types of Reactions

Butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials

Wirkmechanismus

The mechanism of action of butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, methyl ester is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methyl ester group, in particular, may influence its solubility, reactivity, and biological activity compared to similar compounds.

Eigenschaften

CAS-Nummer

95454-29-8

Molekularformel

C7H9N3O3S

Molekulargewicht

215.23 g/mol

IUPAC-Name

methyl 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoate

InChI

InChI=1S/C7H9N3O3S/c1-13-6(12)3-2-5(11)9-7-10-8-4-14-7/h4H,2-3H2,1H3,(H,9,10,11)

InChI-Schlüssel

LUHLPOBPGGYQDE-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CCC(=O)NC1=NN=CS1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.